

A Comparative Analysis of Dodecyl Sulfide and Its Sulfoxide Derivative for Researchers

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Compound of Interest		
Compound Name:	Dodecyl sulfide	
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This guide provides a detailed comparative analysis of di-n-**dodecyl sulfide** and its analogous sulfoxide, dodecyl methyl sulfoxide. For a broader context relevant to drug development and surfactant applications, we also include data on the widely studied anionic surfactant, sodium dodecyl sulfate (SDS), noting its distinct chemical nature as a sulfate. This comparison focuses on physicochemical properties, performance in key applications, and biological activity, supported by experimental data and protocols.

Physicochemical Properties

The fundamental difference between a sulfide, a sulfoxide, and a sulfate lies in the oxidation state of the sulfur atom. This distinction profoundly impacts their polarity, solubility, and subsequent applications. Di-n-**dodecyl sulfide** is a non-polar thioether, while dodecyl methyl sulfoxide introduces a polar sulfoxide group, increasing its polarity. Sodium dodecyl sulfate possesses a highly polar and ionizable sulfate head group, making it an effective anionic surfactant.[1]



Property	Di-n-dodecyl Sulfide	Dodecyl Methyl Sulfoxide	Sodium Dodecyl Sulfate (SDS)
Molecular Formula	C24H50S[2]	C13H28OS	C12H25NaO4S[1]
Molecular Weight	370.72 g/mol	232.43 g/mol	288.38 g/mol [3]
Appearance	Powder/Liquid[2]	Solid	White or light yellow powder[4]
Melting Point	38-40 °C	59-63 °C	205 °C[3]
Boiling Point	260-263 °C (at 4 mmHg)	Not applicable	216 °C[3]
Water Solubility	Insoluble	Sparingly soluble	2367 mg/L at 25°C (CMC value)[3]
Functional Group	Thioether (-S-)	Sulfoxide (-S=O)	Sulfate (-OSO₃ ⁻)

Performance and Applications

The structural variations directly translate to different functionalities, particularly in the realms of chemical synthesis and drug formulation.

Surfactant Properties and Drug Delivery

Surfactants are critical in drug delivery for their ability to solubilize poorly soluble compounds and enhance membrane permeability.

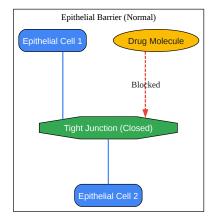
- Di-n-dodecyl Sulfide: Lacking a polar head group, it is not a surfactant and sees limited use in drug delivery. Its primary application is in organic synthesis.[5]
- Dodecyl Methyl Sulfoxide: As a polar, non-ionic molecule, it exhibits some surfactant-like
 properties. Its structural similarity to dimethyl sulfoxide (DMSO), a well-known penetration
 enhancer, suggests potential in transdermal drug delivery.[6] DMSO is known to disrupt the
 lipid matrix of the stratum corneum, thereby increasing skin permeability.[6][7]
- Sodium Dodecyl Sulfate (SDS): An extensively used anionic surfactant, SDS is a powerful solubilizing agent and permeability enhancer.[1][4] It forms micelles above its critical micelle

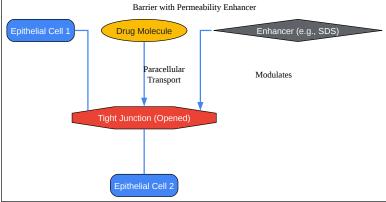


concentration (CMC) of 8.2 mM, encapsulating hydrophobic drugs.[1] It enhances permeability primarily by reversibly opening epithelial tight junctions, facilitating paracellular drug transport.[8][9] However, this action is concentration-dependent and can lead to irreversible membrane damage at higher concentrations.[8]

Parameter	Di-n-dodecyl Sulfide	Dodecyl Methyl Sulfoxide	Sodium Dodecyl Sulfate (SDS)
Classification	Non-polar compound	Polar, non-ionic compound	Anionic Surfactant
Critical Micelle Conc. (CMC)	Not applicable	Data not available	8.2 mM (in water at 25°C)[1]
Primary Delivery Role	None	Potential penetration enhancer	Solubilizer, permeability enhancer[10]

Below is a diagram illustrating the general mechanism by which surfactant-like permeability enhancers can modulate tight junctions in an epithelial cell layer to facilitate paracellular drug transport.







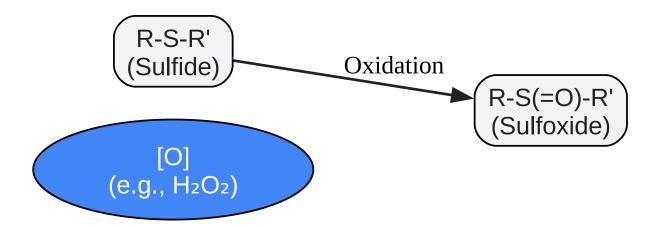
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Caption: Mechanism of paracellular permeability enhancement.

Applications in Chemical Synthesis

- Di-n-dodecyl Sulfide: Serves as a precursor in organic synthesis for creating more complex sulfur-containing molecules.[5][11]
- Dodecyl Methyl Sulfoxide: Can be used as a substitute for DMSO in oxidation reactions like the Swern oxidation. This is advantageous as its higher molecular weight makes it less volatile and odorless compared to DMSO.
- Sodium Dodecyl Sulfate (SDS): Used in emulsion polymerization to control particle size and as a phase-transfer catalyst.[4] It has also been employed in the synthesis of nanoparticles.
 [12]

The oxidation of a sulfide to a sulfoxide is a fundamental transformation in sulfur chemistry.



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Caption: General reaction pathway for the oxidation of a sulfide.

Comparative Cytotoxicity

Toxicity is a critical consideration in drug development. Sulfoxides are generally considered less toxic than their corresponding sulfides.

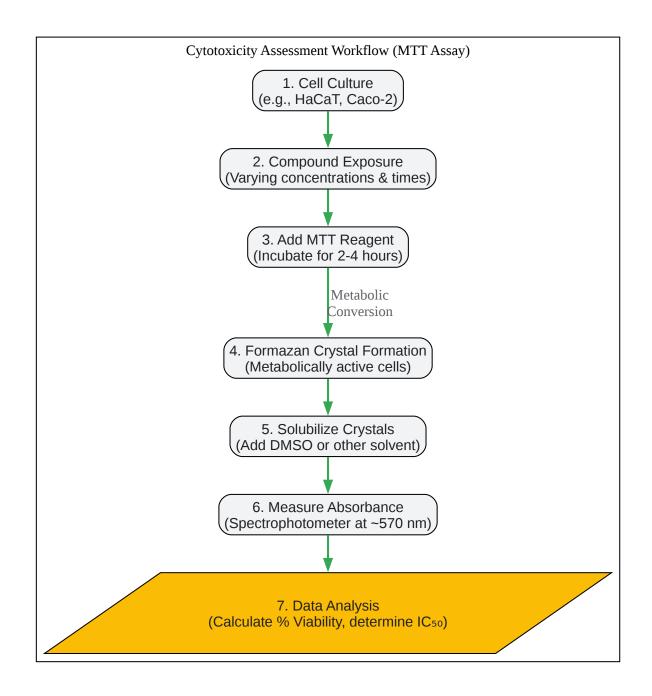


- Di-n-dodecyl Sulfide: Classified as a skin and eye irritant.[2] Specific cytotoxicity data (e.g., IC₅₀) is not widely available, but its irritant nature necessitates careful handling.
- Dodecyl Methyl Sulfoxide: Specific data is limited. However, its parent compound, DMSO, is known to have low cytotoxicity at concentrations typically used to enhance permeability (e.g., <1 mM), though it can affect cell viability in a dose-dependent manner.[13][14]
- Sodium Dodecyl Sulfate (SDS): The cytotoxicity of SDS is well-documented and is highly dependent on concentration and exposure time.[15] It can cause cell lysis at high concentrations by disrupting the cell membrane.[4] For example, in studies with airway models, cytotoxicity (LDH release) was observed at concentrations of ≥2.5 mM.[16] In other studies using skin cells, cell viability remained above 80% for formulations containing ≤0.1% SDS.[10]

Compound	Known Cytotoxic Effects	Notes
Di-n-dodecyl Sulfide	Causes skin and eye irritation. [2]	Quantitative IC50 data is not readily available.
Dodecyl Methyl Sulfoxide	Expected to have low cytotoxicity, similar to DMSO at low concentrations.[13]	High concentrations may reduce cell viability.
Sodium Dodecyl Sulfate (SDS)	Dose-dependent cytotoxicity; causes membrane disruption and cell lysis at high concentrations.[15][16]	NOEL established at 0.31 mM in one airway model study.[16]

The workflow for assessing cytotoxicity is a standardized process in many laboratories.





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